Boc-L-Serine-beta-Lactone

描述

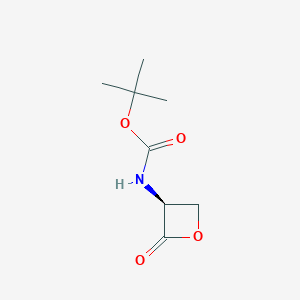

Boc-L-Serine-beta-Lactone is a synthetic compound known for its role as a beta-lactone inhibitor. It is a cell-permeable compound with a molecular weight of 187.19 Da and a molecular formula of C8H13NO4 . This compound is often used as a precursor to tumor-selective derivatives and has significant applications in scientific research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Serine-beta-Lactone typically involves the cyclization of commercially available N-Cbz-L-serine under modified Mitsunobu conditions, using a preformed complex of dimethyl azodicarboxylate and triphenylphosphine. Another method involves the preparation of beta-lactone from Boc-L-threonine through a two-step process, yielding the beta-lactone TFA salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring high yield and purity.

化学反应分析

Types of Reactions

Boc-L-Serine-beta-Lactone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the beta-lactone ring.

Hydrolysis: The beta-lactone ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Dimethyl azodicarboxylate and triphenylphosphine: Used in the Mitsunobu reaction for cyclization.

Acidic or basic conditions: Used for hydrolysis of the beta-lactone ring.

Major Products Formed

Hydrolysis Products: Hydrolysis of the beta-lactone ring yields serine derivatives.

科学研究应用

Peptide Synthesis

Boc-L-Serine-beta-Lactone is primarily utilized in peptide synthesis due to its ability to form stable linkages with other amino acids. It acts as a precursor in the synthesis of various peptides, enhancing the efficiency of solid-phase peptide synthesis (SPPS) techniques. The compound's beta-lactone moiety provides unique reactivity that can be exploited to create cyclic peptides or modify existing peptide structures.

Table 1: Applications in Peptide Synthesis

| Application Type | Description |

|---|---|

| Solid-phase peptide synthesis | Used as a building block for synthesizing peptides efficiently. |

| Cyclic peptide formation | Facilitates the formation of cyclic structures through lactonization. |

| Modification of existing peptides | Enhances properties such as stability and bioactivity. |

Drug Development

The compound has been identified as a precursor to tumor-selective derivatives, making it valuable in cancer research. Its ability to inhibit specific enzymatic pathways can lead to the development of targeted therapies that minimize side effects associated with traditional chemotherapeutics.

Case Study: Tumor Selective Derivatives

Research indicates that derivatives of this compound can selectively target cancer cells while sparing normal cells, thus reducing toxicity. This selective inhibition is crucial for developing more effective cancer treatments.

Enzyme Inhibition Studies

This compound functions as a β-lactone inhibitor, which has been studied for its effects on various enzymes involved in metabolic pathways. This property allows researchers to explore its potential in modulating enzyme activity, providing insights into metabolic regulation.

Table 2: Enzyme Inhibition Research

| Target Enzyme | Effect Observed | Reference |

|---|---|---|

| Serine hydrolases | Inhibition leading to altered metabolism | ResearchGate |

| Proteases | Selective inhibition affecting cell signaling pathways | PubChem |

Mechanistic Studies

The synthesis and mechanism of formation of serine β-lactones, including this compound, have been extensively studied using methods such as Mitsunobu cyclization. These studies provide insights into the reactivity and potential applications of β-lactones in synthetic chemistry.

Key Findings:

作用机制

Boc-L-Serine-beta-Lactone exerts its effects by inhibiting enzymes through the formation of a covalent bond with the active site serine residue. This inhibition mechanism is similar to that of beta-lactam antibiotics, which target bacterial penicillin-binding proteins . The compound’s beta-lactone ring is crucial for its inhibitory activity, as it reacts with the enzyme’s active site, leading to enzyme inactivation .

相似化合物的比较

Similar Compounds

N-Benzyloxycarbonyl-L-Serine-beta-Lactone: Another beta-lactone inhibitor with similar properties.

Beta-Lactam Antibiotics: Compounds like penicillins and cephalosporins that also contain a beta-lactone ring and inhibit bacterial enzymes.

Uniqueness

Boc-L-Serine-beta-Lactone is unique due to its specific structure and ability to act as a precursor to tumor-selective derivatives . Its cell-permeable nature and high purity make it a valuable tool in various research fields .

生物活性

Boc-L-Serine-beta-Lactone is a chemical compound derived from L-serine, featuring a beta-lactone ring structure. Its unique properties allow it to serve as a significant tool in biochemical research, particularly in the study of enzyme inhibition. This article explores the biological activities of this compound, focusing on its role as an enzyme inhibitor, its synthesis, and its applications in therapeutic contexts.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₃NO₄ and includes a tert-butoxycarbonyl (Boc) protecting group attached to the serine residue. The presence of the beta-lactone ring is crucial for its biological activity, particularly in inhibiting serine hydrolases and β-lactamases.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃NO₄ |

| Melting Point | 120 - 124 °C |

| Boiling Point | 318 - 320 °C |

| Optical Rotation | [α]D20 = -26 ± 2 ° (C=1 in ACN) |

This compound primarily functions as an irreversible inhibitor of serine hydrolases. These enzymes are involved in various biological processes, including protein metabolism and signal transduction. The compound covalently binds to the active site serine residue of these enzymes, effectively inactivating them. This mechanism allows researchers to investigate the roles of specific serine hydrolases in cellular processes by selectively inhibiting their activity .

Additionally, this compound acts as a competitive inhibitor for β-lactamases, which are enzymes that confer antibiotic resistance by breaking down β-lactam antibiotics. By mimicking the structure of the β-lactam ring, it binds to the active site of β-lactamases, preventing them from hydrolyzing antibiotics .

Applications in Research and Industry

The compound's ability to inhibit serine hydrolases makes it valuable for various applications:

- Enzyme Mechanism Studies : It is used to elucidate enzyme mechanisms by selectively inhibiting specific enzymes.

- Drug Development : this compound serves as a precursor for synthesizing more potent inhibitors aimed at treating diseases such as cancer.

- Synthetic Chemistry : It is utilized in organic synthesis as a reagent for creating derivatives with enhanced selectivity towards specific enzymes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : Research demonstrated that this compound effectively inhibits serine proteases with varying degrees of potency depending on structural modifications made to the lactone ring. This variability allows for tailored approaches in drug design .

- Synthesis of Derivatives : A study explored the synthesis of N-protected amino acids from this compound, showcasing its versatility in creating compounds with potential therapeutic applications .

- Antibiotic Resistance : Another significant finding was its role in combating antibiotic resistance by inhibiting β-lactamases, thus preserving the efficacy of β-lactam antibiotics against resistant bacterial strains .

属性

IUPAC Name |

tert-butyl N-[(3S)-2-oxooxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJDEHQWXAPGBG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376803 | |

| Record name | tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98541-64-1 | |

| Record name | tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。